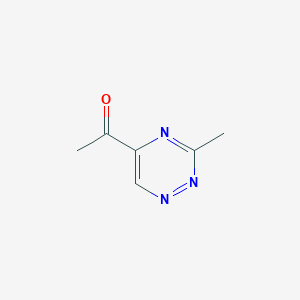

1-(3-Methyl-1,2,4-triazin-5-yl)ethanone

Description

Significance of Nitrogen Heterocycles in Chemical Research

Nitrogen-containing heterocycles are fundamental building blocks in the design and synthesis of new chemical entities. numberanalytics.comwisdomlib.org Their prevalence in pharmaceuticals is particularly noteworthy, with a significant percentage of FDA-approved drugs featuring these structural motifs. nih.gov This is attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding, and to serve as bioisosteric replacements for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov Beyond medicine, nitrogen heterocycles are crucial in the development of agrochemicals, polymers, dyes, and catalysts, highlighting their broad impact across the chemical sciences. openmedicinalchemistryjournal.commsesupplies.com The structural diversity and reactivity of these compounds make them indispensable tools for organic chemists in the creation of complex and functional molecules. numberanalytics.com

Overview of 1,2,4-Triazine (B1199460) Chemistry as a Privileged Scaffold in Drug Discovery and Materials Science

The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, has garnered considerable attention as a "privileged scaffold". This term reflects its recurring presence in molecules exhibiting a wide range of biological activities. ijpsr.info Derivatives of 1,2,4-triazine have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents. ijpsr.info The versatility of the 1,2,4-triazine core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological and physical properties.

In the realm of drug discovery, 1,2,4-triazine derivatives have been identified as potent antagonists for receptors such as the adenosine (B11128) A2A receptor, with potential applications in the treatment of Parkinson's disease. acs.org The synthesis of diverse libraries of 1,2,4-triazine compounds is an active area of research, with methodologies constantly being developed to facilitate the exploration of their chemical space. ijpsr.infoingentaconnect.com Beyond their medicinal applications, the unique electronic properties of the 1,2,4-triazine ring make it a candidate for use in materials science, although this area is less explored compared to its pharmaceutical potential.

Contextualizing 1-(3-Methyl-1,2,4-triazin-5-yl)ethanone within 1,2,4-Triazine Derivatives Research

This compound represents a specific iteration of the 1,2,4-triazine scaffold, featuring a methyl group at the 3-position and an ethanone (B97240) (acetyl) group at the 5-position. While comprehensive research dedicated solely to this compound is not as extensive as for other derivatives, its structure suggests its role as a key intermediate in the synthesis of more complex molecules. For instance, the ethanone moiety provides a reactive handle for further chemical modifications, such as the formation of oximes and other derivatives.

Structure

3D Structure

Properties

CAS No. |

94243-23-9 |

|---|---|

Molecular Formula |

C6H7N3O |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

1-(3-methyl-1,2,4-triazin-5-yl)ethanone |

InChI |

InChI=1S/C6H7N3O/c1-4(10)6-3-7-9-5(2)8-6/h3H,1-2H3 |

InChI Key |

UJPXJGIEIYRBJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN=N1)C(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 3 Methyl 1,2,4 Triazin 5 Yl Ethanone and 1,2,4 Triazine Derivatives

Reactions at the 1,2,4-Triazine (B1199460) Core

The 1,2,4-triazine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack and a versatile partner in cycloaddition reactions. Its reactivity is a cornerstone for the synthesis of more complex heterocyclic structures.

The electron-deficient nature of the 1,2,4-triazine ring facilitates reactions with a wide array of nucleophiles. The positions of attack can be influenced by the substituents on the ring and the nature of the nucleophile. For instance, studies on π-electron rich 1,2,4-triazines, such as 3,5-bis(trimethylsilyloxy)-1,2,4-triazine, have shown that reactions with organolithium reagents can lead to addition products with regioselectivity dependent on temperature and substituents. rsc.org In the case of phenyllithium, a competition between N(1)–C(6) addition and C(5) substitution was observed. rsc.org

The reactivity of triazine N-oxides has also been explored, providing insights into the preferred sites for nucleophilic addition. While C- and N-nucleophiles tend to add at the C-6 position for both 1,2,3-triazines and their 1-oxides, other nucleophiles show divergent behavior. acs.org For example, alkoxides exhibit high selectivity for the C-4 position of the triazine 1-oxide, whereas S-nucleophiles like thiophenoxide also add at the C-4 position of the N-oxide but attack the C-6 position on the parent triazine core. acs.org This highlights the subtle electronic factors governing the regioselectivity of nucleophilic attacks.

Functional groups on the triazine ring, such as amino or hydrazino moieties, serve as handles for further synthetic modifications, enabling the construction of diverse derivatives. researchgate.net

| Triazine Derivative | Nucleophile | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| 3,5-Bis(trimethylsilyloxy)-1,2,4-triazine | Butyllithiums | Addition | Regioselectivity is strongly dependent on temperature and substituents. | rsc.org |

| 3,5-Bis(trimethylsilyloxy)-1,2,4-triazine | Phenyllithium | Addition/Substitution | Competition between N(1)–C(6) addition and C(5) substitution was observed. | rsc.org |

| 1,2,3-Triazine 1-Oxide | Alkoxides | Addition | Shows high nucleophilic selectivity for the C-4 position. | acs.org |

| 1,2,3-Triazine | Thiophenoxide | Addition | Nucleophilic addition occurs at the C-6 position. | acs.org |

Alkylation represents a key method for the functionalization of the 1,2,4-triazine scaffold. Various methods have been developed, including photoinduced reactions that offer eco-friendly alternatives to traditional approaches. A recently developed method allows for the synthesis of 6-arylated or 6-alkylated 1,2,4-triazine-3,5(2H,4H)-diones via a photoinduced cross-dehydrogenative coupling reaction with hydrazines. researchgate.netrsc.org This transformation can be powered by sunlight and demonstrates broad functional group tolerance. rsc.org

Classical alkylation approaches have also been employed. For example, the alkylation of 3-arylamino-4,5-dihydro-5-oxo-1,2,4-triazines with methyl iodide in an alkaline medium results in the formation of the corresponding 2-methyl derivatives. capes.gov.br These reactions underscore the utility of alkylation in modifying the properties and substitution patterns of the triazine core.

The 1,2,4-triazine ring is a valuable building block for the synthesis of fused heterocyclic systems, which are prevalent in medicinal and materials chemistry. mdpi.com A variety of synthetic strategies have been developed to construct these polycyclic structures.

One common approach is the reductive cyclization of precursors like nitrophenylhydrazides. mdpi.com For instance, 3-phenyl rsc.orgresearchgate.netcapes.gov.brtriazines can be synthesized through the cyclization of hydrazides under reductive conditions. mdpi.com Another powerful method involves inverse electron demand Diels-Alder (IEDDA) reactions, where the 1,2,4-triazine acts as the azadiene component, reacting with electron-rich dienophiles to form new heterocyclic rings. nih.gov

Domino annulation reactions provide an efficient route to 1,2,4-triazine derivatives from readily available materials like ketones, aldehydes, and alkynes. rsc.org Intramolecular cyclization is also a key strategy. The interaction between 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) and chloroacetonitrile, for example, produces a fused 1,2,4-triazino[4,3-b] rsc.orgresearchgate.netcapes.gov.brtriazine system. researchgate.net Similarly, cyclocondensation of 5-(2-aminobenzyl)-1,6-dihydro- rsc.orgresearchgate.netcapes.gov.brtriazine-6-ones leads to the formation of rsc.orgresearchgate.netcapes.gov.brtriazino[6,5-b]quinolines. researchgate.net These reactions highlight the versatility of the 1,2,4-triazine core in constructing complex, fused heterocyclic architectures. researchgate.net

Derivatization of the Ethanone (B97240) Moiety in 1-(3-Methyl-1,2,4-triazin-5-yl)ethanone

The ethanone group attached to the C-5 position of the triazine ring offers a reactive site for a variety of chemical transformations. The carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for reactions typical of ketones.

The carbonyl group of the ethanone moiety readily undergoes condensation with hydroxylamine (B1172632) to form oxime derivatives. This reaction is a standard method for converting ketones into oximes. nih.gov A relevant example is the synthesis of (E)-1-(3-Methylsulfanyl-1,2,4-triazin-5-yl)-ethanone O-acryloyl oxime, which proceeds through the initial formation of the corresponding oxime from 1-(3-methylsulfanyl-1,2,4-triazin-5-yl)ethanone and hydroxylamine hydrochloride. researchgate.net This intermediate oxime can then be further functionalized, for instance, by acylation of the oxime's hydroxyl group. researchgate.net The synthesis of oximes from ketones is a high-yielding reaction, often achieved by reacting the ketone with hydroxylamine hydrochloride in a suitable solvent. mdpi.com

The carbonyl group of the ethanone substituent is a key functional handle for various condensation reactions, which are fundamental in carbon-carbon bond formation. pressbooks.pub Aldol-type condensations, for example, could be envisaged where the enolate of this compound reacts with another carbonyl compound.

| Reactants | Reaction Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ketone + Hydroxylamine Hydrochloride | Condensation | Oxime | Standard, high-yield conversion of a carbonyl to an oxime. | nih.govresearchgate.netmdpi.com |

| 2-Amino researchgate.netrsc.orgmdpi.comtriazine + Ketone | Oxidative C-C Cleavage | N-( researchgate.netrsc.orgmdpi.comtriazine-2-yl) amide | Selective synthesis under mild conditions with good functional group tolerance. | nih.gov |

| Electron-deficient 1,3,5-triazine (B166579) + Ketone | Cascade (ihDA/rDA) | Functionalized Pyrimidine | TFA-catalyzed reaction leading to heterocyclic products. | pku.edu.cn |

Formation of Complex Fused and Bridged Heterocyclic Systems Containing the 1,2,4-Triazine Motif

The 1,2,4-triazine ring is a versatile building block in heterocyclic chemistry, serving as a scaffold for the synthesis of a wide array of complex fused and bridged ring systems. These intricate molecular architectures are of significant interest due to their prevalence in biologically active compounds, including kinase inhibitors and antiviral agents. nih.gov The electron-deficient nature of the 1,2,4-triazine ring makes it particularly amenable to transformations such as cycloaddition reactions and intramolecular cyclizations, which are the primary strategies for constructing these polycyclic structures.

A key reaction for expanding the 1,2,4-triazine core is the inverse electron-demand Diels-Alder (IEDDA) reaction. nih.gov In this process, the electron-deficient triazine acts as a diene, reacting with an electron-rich dienophile. researchgate.net The reaction typically proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a molecule of nitrogen (N₂), ultimately forming a new, fused heterocyclic ring, often a pyridine. nih.govresearchgate.net This powerful strategy allows for the creation of highly substituted fused systems from simple precursors.

Intramolecular cyclization represents another major pathway to fused and bridged triazine systems. By installing appropriate functional groups on the 1,2,4-triazine core or its precursors, subsequent ring-closing reactions can be induced. mdpi.combeilstein-journals.org These reactions can involve condensations, rearrangements, or nucleophilic additions to form new five- or six-membered rings fused to the original triazine. This approach is fundamental to the synthesis of important bridged systems like the pyrrolo[2,1-f] researchgate.netnih.govkau.edu.satriazine scaffold, where a nitrogen atom serves as a bridgehead. nih.govnih.gov

For a compound such as this compound, the acetyl group serves as a reactive handle for potential intramolecular cyclizations. The methyl protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can act as a nucleophile. If a suitable electrophilic site is present on a side chain attached elsewhere on the triazine ring, an intramolecular aldol-type condensation could lead to a new fused ring. Conversely, the carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by a nucleophilic group on a side chain, initiating a ring-closing reaction.

The following tables detail specific examples of these synthetic strategies, showcasing the diversity of complex heterocyclic systems that can be generated from 1,2,4-triazine derivatives.

Table 1: Synthesis of Fused Heterocyclic Systems via Cycloaddition Reactions

This table summarizes the formation of fused heterocyclic systems through inverse electron-demand Diels-Alder (IEDDA) reactions involving a 1,2,4-triazine derivative as the diene component.

| Starting 1,2,4-Triazine | Dienophile | Reaction Conditions | Fused/Bridged Product | Ref. |

| 1,2,4-Triazine | Pyrrolidine enamine of cyclohexanone | Not specified | Annulated Pyridine Derivative | researchgate.net |

| 3-Glycopyranosyl-1,2,4-triazines | Bicyclononyne derivative (BCN) | CH₂Cl₂ or MeOH, room temp. | Annulated 2-Glycopyranosyl Pyridines | mdpi.com |

| 1,2,4-Triazines | Ynamines | Room temperature | Pyridazine derivatives | researchgate.net |

| 3-Phenyl-1,2,4-triazine | Strained alkynes (e.g., TMTH) | Not specified | Failed to react due to steric hindrance | researchgate.net |

Table 2: Synthesis of Fused and Bridged Systems via Intramolecular Cyclization and Condensation

This table highlights the construction of complex fused and bridged heterocyclic systems through various intramolecular cyclization and condensation reactions starting from functionalized precursors.

| Starting Precursor | Reaction Type | Reaction Conditions | Fused/Bridged Product | Ref. |

| N-aminopyrrole derivative | Intramolecular Cyclization | Formamidine acetate | Pyrrolo[2,1-f] researchgate.netnih.govkau.edu.satriazin-4-amine | nih.gov |

| 1,2-Biscarbamoyl-substituted 1H-pyrroles | Regioselective Intramolecular Cyclization | PPh₃/I₂, Et₃N, 0 °C, 5 min | Pyrrolo[2,1-f] researchgate.netnih.govkau.edu.satriazin-4(3H)-one | beilstein-journals.org |

| 2-Diazo-3-ethoxycarbonylindole | Reaction with active methylene (B1212753) compounds | Not specified | researchgate.netnih.govkau.edu.saTriazino[4,3-a]indole | nih.gov |

| 2-Chloro-3-hydrazono-indole | Amination and Heterocyclization | Amines in DMF, then fusion with ammonium (B1175870) acetate | 2,3-Diaryl-1,2,4-triazino[5,6-b]indoles | kau.edu.sa |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Condensation with phenacyl halides | Various conditions | Fused triazinyl-thiazole systems | mdpi.com |

| o-Nitro-anilino derivatives | Reductive Cyclization | Sn, AcOH, 50-65 °C, then NaIO₄ | 3-Phenyl researchgate.netnih.govkau.edu.satriazino[5,6-c]quinoline | mdpi.com |

Structural Elucidation and Spectroscopic Characterization of 1 3 Methyl 1,2,4 Triazin 5 Yl Ethanone and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be established.

The ¹H NMR spectrum of 1-(3-Methyl-1,2,4-triazin-5-yl)ethanone is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of closely related analogs such as 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine, the anticipated chemical shifts for the protons of the target compound can be predicted.

The spectrum would characteristically show a singlet in the downfield region corresponding to the lone proton on the 1,2,4-triazine (B1199460) ring. The methyl protons of the acetyl group and the methyl protons attached to the triazine ring would also appear as sharp singlets, with their chemical shifts influenced by the electronic nature of the heterocyclic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Triazine-H | ~9.0 - 9.5 | Singlet |

| Acetyl-CH₃ | ~2.7 - 2.9 | Singlet |

| Triazine-CH₃ | ~2.6 - 2.8 | Singlet |

Note: The predicted chemical shifts are based on the analysis of analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

In a study of a similar compound, the phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine, the acetyl methyl protons were observed at δ 2.30 ppm, and the methylsulfanyl protons at δ 2.69 ppm mdpi.com. The triazine ring proton in various 1,2,4-triazine derivatives typically resonates in the range of δ 8.2-8.8 ppm arkat-usa.org. These values provide a reference for the expected chemical shifts in this compound.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the acetyl group, the carbons of the triazine ring, and the methyl carbons.

The carbonyl carbon is anticipated to appear significantly downfield, typically in the range of 190-200 ppm. The carbons of the 1,2,4-triazine ring will have characteristic chemical shifts that are sensitive to the substitution pattern. The methyl carbons will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetyl) | ~195 - 205 |

| C3 (Triazine) | ~160 - 165 |

| C5 (Triazine) | ~155 - 160 |

| C6 (Triazine) | ~145 - 150 |

| Acetyl-CH₃ | ~25 - 30 |

| Triazine-CH₃ | ~15 - 20 |

Note: The predicted chemical shifts are based on the analysis of analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

For comparison, in a series of pyrazolo[1,5-d] mdpi.combeilstein-journals.orgtriazin-7(6H)-ones, the imino carbons of the triazine ring were observed in the range of 128-131 ppm arkat-usa.org. In other substituted triazines, the ring carbons can appear at varied positions depending on the electronic effects of the substituents nist.gov.

An HMBC spectrum would be particularly insightful, revealing long-range correlations between protons and carbons. For instance, correlations between the acetyl methyl protons and the carbonyl carbon, as well as the C5 carbon of the triazine ring, would firmly establish the position of the acetyl group. Similarly, correlations between the triazine methyl protons and the C3 carbon would confirm its attachment point. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments for the methyl groups and the triazine CH group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ketone and the vibrations of the 1,2,4-triazine ring.

A strong absorption band in the region of 1680-1720 cm⁻¹ would be indicative of the C=O stretching vibration of the acetyl group. The aromatic C=N and C=C stretching vibrations of the triazine ring are expected to appear in the region of 1500-1650 cm⁻¹. The C-H stretching vibrations of the methyl groups and the triazine ring proton would be observed around 2900-3100 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1680 - 1720 | Strong |

| C=N Stretch (Triazine) | 1550 - 1650 | Medium to Strong |

| C=C Stretch (Triazine) | 1500 - 1600 | Medium |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Medium to Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak |

Note: The predicted frequencies are based on typical values for these functional groups.

In the IR spectrum of the phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine, characteristic bands were observed at 3240 cm⁻¹ (N-H), 2980 cm⁻¹, and 1600 cm⁻¹ mdpi.com. For other 1,2,4-triazine derivatives, C=N stretching vibrations have been reported in the range of 1608-1632 cm⁻¹ arkat-usa.orgspectrabase.com.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (137.14 g/mol ) .

The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO•, 43 u) or a methyl radical (CH₃•, 15 u) from the molecular ion. The cleavage of the triazine ring can also lead to characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 137 | Molecular Ion |

| [M - CH₃]⁺ | 122 | Loss of a methyl radical |

| [M - CO]⁺ | 109 | Loss of carbon monoxide |

| [M - CH₃CO]⁺ | 94 | Loss of the acetyl radical |

Note: The predicted fragmentation is based on common fragmentation pathways for ketones and heterocyclic compounds.

The mass spectrum of the phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine showed a molecular ion peak at m/z 259 mdpi.com. Studies on other fused 1,2,4-triazine derivatives have also reported intense molecular ion peaks .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₆H₇N₃O), the calculated exact mass can be compared with the experimentally determined mass to confirm its molecular formula.

Table 5: Predicted HRMS Data for this compound

| Ion Formula | Calculated Exact Mass |

| [C₆H₇N₃O + H]⁺ | 138.0662 |

| [C₆H₇N₃O + Na]⁺ | 160.0481 |

Note: These are the calculated exact masses for the protonated and sodiated molecular ions.

HRMS is a standard technique for the characterization of novel heterocyclic compounds, and its application to various triazine derivatives has been reported, confirming their elemental compositions with high accuracy arkat-usa.orgnist.gov.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in a crystal lattice.

For a compound like this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the 1,2,4-triazine ring and the orientation of the methyl and acetyl substituents relative to the ring. Intermolecular interactions such as hydrogen bonds, π-π stacking, or van der Waals forces that stabilize the crystal structure would also be identified.

While the crystal structure for this compound has not been reported, data from analogous compounds provide insight into the expected structural features. For instance, the crystal structure of 1,2-Bis[1-(3-methylsulfanyl-1,2,4-triazin-5-yl)ethylidene]diazane, a related derivative, has been determined. researchgate.net In this molecule, the triazine rings are nearly coplanar with the imide bonds. researchgate.net The molecular packing is influenced by π-π interactions of the triazine systems. researchgate.net

Table 1: Illustrative Crystallographic Data for a Related 1,2,4-Triazine Analog This table presents data for 1,2-Bis[1-(3-methylsulfanyl-1,2,4-triazin-5-yl)ethylidene]diazane as an example of a related structure.

| Parameter | Value researchgate.net |

| Chemical Formula | C₁₂H₁₄N₈S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.4962 (4) |

| b (Å) | 7.0814 (2) |

| c (Å) | 15.6619 (5) |

| β (°) | 107.465 (2) |

| Volume (ų) | 1533.63 (8) |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to exhibit absorptions corresponding to π-π* and n-π* electronic transitions. The 1,2,4-triazine ring is a π-deficient system, and its spectrum is influenced by the nature of the substituents. The methyl group is an electron-donating group, while the acetyl group is an electron-withdrawing group. These substituents will affect the energy of the molecular orbitals and thus the wavelengths of the electronic transitions.

Generally, π-π* transitions are more intense (higher ε) and occur at shorter wavelengths, while n-π* transitions, involving the non-bonding electrons on the nitrogen atoms, are less intense and can appear at longer wavelengths. The specific λmax values would be dependent on the solvent used, as solvent polarity can influence the energy levels of the electronic states. While specific experimental UV-Vis data for this compound is not available, studies on other 1,2,4-triazine derivatives provide a basis for the expected spectral characteristics.

Table 2: Illustrative UV-Vis Absorption Data for a Related Thiophene Dye with an Acetyl Group This table presents data for 2-Acetyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene to illustrate typical absorption ranges for a heterocyclic compound with an acetyl substituent in different solvents.

| Solvent | λmax (nm) biointerfaceresearch.com |

| Methanol | 486-502 |

| Chloroform | 502-512 |

| DMF | 626-654 |

Computational and Theoretical Investigations of 1 3 Methyl 1,2,4 Triazin 5 Yl Ethanone and 1,2,4 Triazine Derivatives

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular structures, vibrational frequencies, and various reactivity descriptors. mdpi.comnanobioletters.com For 1,2,4-triazine (B1199460) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G*, are employed to optimize molecular geometries and understand their fundamental electronic characteristics. mdpi.comd-nb.inforesearchgate.net These studies form the basis for analyzing molecular stability, reactivity, and spectroscopic properties. The insights gained are valuable for predicting how these molecules will behave in chemical reactions and biological systems. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comirjweb.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net DFT calculations are widely used to determine the energies of these orbitals for 1,2,4-triazine derivatives. mdpi.comd-nb.infocolab.ws This analysis helps in understanding their electronic transitions and potential applications in areas like dye-sensitized solar cells, where the orbital energies are crucial for device efficiency. d-nb.inforesearchgate.net

Below is a table of computed HOMO-LUMO energies for several 1,2,4-triazine derivatives, illustrating how substituents affect these values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) | -6.281 | -2.360 | 3.921 |

| 1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane (BDTTB) | -6.183 | -2.655 | 3.528 |

| 1,4-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene (BDTTMB) | -5.776 | -2.122 | 3.654 |

| 2,6-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)pyridine (BDTTMP) | -6.027 | -2.451 | 3.576 |

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which aids in the structural confirmation of newly synthesized compounds. Theoretical calculations of vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) for 1,2,4-triazine derivatives often show strong agreement with experimental data. nanobioletters.comresearchgate.netnih.gov

For instance, the computed vibrational spectra can help in the assignment of complex experimental IR spectra. nih.gov Similarly, theoretical ¹H- and ¹³C-NMR chemical shifts, calculated using methods like Gauge-Independent Atomic Orbital (GIAO), serve as a valuable reference for interpreting experimental NMR data. researchgate.net Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions responsible for the observed absorption bands. d-nb.inforesearchgate.netnih.gov This synergy between theoretical prediction and experimental measurement is crucial for the unambiguous characterization of 1,2,4-triazine derivatives.

Quantum Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. worldscientific.com For 1,2,4-triazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to predict their inhibitory activities against various biological targets. nih.govrsc.org

In a typical QSAR study, a dataset of molecules with known activities is divided into a training set to build the model and a test set to validate its predictive power. nih.govrsc.org The resulting models can generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the biological activity. nih.gov This information is invaluable for understanding the structural requirements for activity and for designing new, more potent derivatives. For example, QSAR studies on 1,2,4-triazine derivatives as human D-amino acid oxidase (h-DAAO) inhibitors have provided a reliable theoretical basis for the future design of effective antipsychotics. nih.govrsc.org

The table below shows the statistical results for CoMFA and CoMSIA models developed for a series of 1,2,4-triazine-based h-DAAO inhibitors.

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |

|---|---|---|

| CoMFA | 0.613 | 0.966 |

| CoMSIA | 0.669 | 0.985 |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is widely used to study the interactions of 1,2,4-triazine derivatives with their biological targets, providing insights into their mechanism of action at a molecular level. nih.govnih.gov Docking studies can identify key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand. nih.govscispace.com For example, docking of 1,2,4-triazine inhibitors into the h-DAAO binding site revealed crucial hydrogen bond interactions with residues like Gly313 and Arg283 and hydrophobic interactions with Leu51 and His217. nih.govrsc.org

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.govscispace.com MD simulations provide a dynamic view of the interactions and can confirm the stability of key binding motifs identified in docking studies. nih.gov These simulations are essential for validating docking poses and understanding the dynamic behavior of the ligand within the binding pocket, thus providing a more accurate picture of the ligand-target interaction. researchgate.netmdpi.com

Theoretical Studies on Isomer Stability and Conformational Preferences

Theoretical calculations are instrumental in determining the relative stability of different isomers and the preferred conformations of flexible molecules. researchgate.netnih.gov For the 1,2,4-triazine scaffold, computational methods like DFT can be used to calculate the energies of various structural isomers, identifying the most stable forms. For example, quantum chemical calculations have shown that the 2,5-dihydro-1,2,4-triazine is the most stable among the nine possible dihydro isomers. researchgate.netnih.govacs.org

Furthermore, these studies can elucidate the conformational preferences of substituents attached to the triazine ring. Steric hindrance can cause substituents, such as phenyl groups, to rotate out of the plane of the triazine ring to achieve a lower energy conformation. d-nb.infonih.gov Understanding these preferences is important as the three-dimensional shape of a molecule is critical for its interaction with biological targets. nih.gov Theoretical analysis of conformational landscapes provides valuable information for designing molecules with specific shapes to optimize their biological activity. mdpi.com

Applications of 1 3 Methyl 1,2,4 Triazin 5 Yl Ethanone and 1,2,4 Triazine Derivatives in Advanced Materials Science

Role of 1,2,4-Triazine (B1199460) Derivatives in Organic Optoelectronic Applications

The electron-deficient nature of the 1,2,4-triazine ring makes its derivatives highly suitable for a range of organic optoelectronic applications. Their inherent properties can be finely tuned through chemical modification, allowing for the design of materials with tailored electronic characteristics.

A comprehensive literature search did not yield specific studies on the use of 1-(3-Methyl-1,2,4-triazin-5-yl)ethanone as an electron transport layer (ETL) in Organic Light-Emitting Diodes (OLEDs). However, the broader class of 1,2,4-triazine derivatives has been investigated for this purpose.

The electron-deficient triazine core is advantageous for facilitating electron injection and transport from the cathode to the emissive layer in an OLED device. Research into various 1,3,5-triazine (B166579) derivatives has demonstrated their potential as effective ETL materials. For instance, star-shaped 1,3,5-triazine derivatives have been synthesized and shown to possess good electron mobilities, with values exceeding 10⁻⁴ cm² V⁻¹ s⁻¹. psu.edursc.org The thermal and morphological stability of these compounds are also crucial for the longevity and performance of OLED devices. psu.edu In some device architectures, triazine derivatives can function as both the host and the electron transport material. researchgate.net To optimize device performance, these triazine-based ETLs are often used in conjunction with other layers, such as hole- and exciton-blocking layers, to enhance charge recombination within the emissive layer. psu.eduresearchgate.net

| Compound Type | Key Features | Reported Electron Mobility | Application in OLEDs |

| Star-shaped 1,3,5-triazine derivatives | High triplet energies, good thermal stability | > 10⁻⁴ cm² V⁻¹ s⁻¹ | Electron Transport Layer (ETL), Host Material |

| Triaryl-1,3,5-triazine derivatives | Lower driving voltages compared to Alq₃ | 7.2 x 10⁻⁴ cm² V⁻¹ s⁻¹ | Electron Transport Layer (ETL) |

This table presents data for the broader class of triazine derivatives, as no specific data for this compound was found.

There is no specific information available in the searched literature regarding the application of this compound in Dye-Sensitized Solar Cells (DSSCs). Nevertheless, the 1,2,4-triazine scaffold is a subject of research for the development of sensitizers in DSSCs.

In DSSCs, the dye molecule is responsible for absorbing sunlight and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mdpi.com The energy levels of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient charge transfer. d-nb.info Computational studies, such as those using density functional theory (DFT), have been employed to investigate the electronic properties of 1,2,4-triazine derivatives to assess their suitability as DSSC sensitizers. d-nb.inforesearchgate.net These studies calculate parameters like the HOMO-LUMO energy gap, light harvesting efficiency (LHE), and open-circuit voltage (Voc) to predict the potential performance of these compounds in solar cells. d-nb.info The goal is to design molecules with a LUMO energy level that is well-matched with the conduction band of TiO₂ to ensure efficient electron injection. d-nb.inforesearchgate.net

| Property | Significance in DSSCs | Relevance of 1,2,4-Triazine Derivatives |

| HOMO-LUMO Energy Gap (Eg) | Determines the light absorption spectrum of the dye. | Can be tuned through chemical modification of the triazine core. d-nb.info |

| LUMO Energy Level | Must be higher than the conduction band of the semiconductor (e.g., TiO₂) for efficient electron injection. | Theoretical calculations suggest that the LUMO levels of some 1,2,4-triazine derivatives are suitable for electron injection into TiO₂. d-nb.inforesearchgate.net |

| Light Harvesting Efficiency (LHE) | A measure of the fraction of incident photons absorbed by the dye. | Dependent on the molecular structure and can be optimized through rational design. d-nb.info |

| Open-Circuit Voltage (Voc) | The maximum voltage a solar cell can produce. | Related to the difference between the semiconductor's Fermi level and the redox potential of the electrolyte. d-nb.info |

This table outlines the general importance of key properties for DSSC sensitizers, with context provided by research on the broader class of 1,2,4-triazine derivatives due to the absence of specific data for this compound.

A review of the available literature did not provide specific information on the use of this compound as an n-type semiconductor. However, the inherent electron-deficient nature of the triazine ring makes its derivatives promising candidates for n-type (electron-transporting) organic semiconductors.

The development of high-performance n-type organic semiconductors is crucial for the advancement of organic electronics, including organic thin-film transistors (OTFTs) and organic solar cells. The electron-withdrawing nitrogen atoms in the 1,2,4-triazine core lower the LUMO energy level, which is a key requirement for stable n-type materials. Research on 1,3,5-triazine derivatives has shown that their electronic properties can be systematically tuned by introducing different substituent groups. mdpi.com The molecular packing in the solid state, which is critical for efficient charge transport, is also influenced by the molecular structure of these derivatives.

Development of Functional Materials Utilizing Triazine Scaffolds

The structural versatility of the 1,2,4-triazine scaffold allows for its incorporation into a variety of functional materials with unique properties and applications beyond optoelectronics.

No specific research was found on the formation of supramolecular aggregates using this compound. However, the 1,3,5-triazine ring is a well-established building block in supramolecular chemistry due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.orgresearchgate.netresearchgate.net These interactions can be exploited to construct well-defined, self-assembled structures. The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, directing the assembly of molecules into predictable patterns. researchgate.net The planar aromatic nature of the triazine core also facilitates π-π stacking interactions, which can contribute to the stability and electronic properties of the resulting supramolecular architectures. researchgate.net The ability to form these ordered aggregates is fundamental to creating materials with applications in areas such as sensing, catalysis, and molecular recognition. researchgate.net

There is no information in the searched literature concerning the use of this compound in the development of organic radicals or paramagnetic nanographenes. However, the broader field of triazine chemistry has seen the development of radical-containing materials. For example, covalent triazine frameworks (CTFs) have been synthesized to incorporate organic radicals, leading to materials with paramagnetic behavior. These materials are of interest for potential applications in spintronics and as contrast agents in magnetic resonance imaging.

Biological Activities and Structure Activity Relationship Sar Studies of 1,2,4 Triazine Analogs

Antimicrobial Activity Profile (Antibacterial, Antifungal, Antiviral)

Derivatives of 1,2,4-triazine (B1199460) have been extensively studied for their potential to combat various pathogenic microorganisms. ijpsr.inforesearchgate.net Research has demonstrated that these compounds can be effective against bacteria, fungi, and viruses, making them a promising class for the development of new anti-infective agents. nih.gov

The antimicrobial spectrum of 1,2,4-triazine derivatives encompasses a wide range of pathogens.

Antibacterial Activity: Numerous studies have reported the in vitro antibacterial efficacy of 1,2,4-triazine analogs. For instance, novel derivatives synthesized by condensing substituted quinoline-oxazol-5-one with phenyl hydrazine (B178648) showed activity against various bacterial strains. scholarsresearchlibrary.com One tetracyclic triazine analog, 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine, displayed promising antibiotic activity against a wide variety of drug-resistant Staphylococcus aureus strains, as well as against Mycobacterium tuberculosis and Bacillus anthracis. ijpsr.info Another study found that newly synthesized 1,2,4-triazine derivatives, specifically 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one (3) and 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione (4), exhibited significant activity against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. biointerfaceresearch.com The presence of the 1,2,4-triazine ring was suggested to be crucial for the enhanced antibacterial effect. biointerfaceresearch.com Similarly, other research has confirmed the activity of various analogs against both Gram-positive (S. aureus, S. epidermidis, B. subtilis) and Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) bacteria. researchgate.net

Antifungal Activity: The antifungal potential of 1,2,4-triazine derivatives has also been documented. Certain synthesized compounds have been screened for their in vitro activity against fungal strains such as Candida albicans, Fusarium oxysporum, Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans. ijpsr.info While some derivatives showed weak or no activity, the structural versatility of the triazine scaffold continues to make it a target for the development of new antifungal agents. researchgate.net

Antiviral Activity: The antiviral properties of this class of compounds are highlighted by the development of pyrrolo[2,1-f] acs.orgacs.orgnih.govtriazine derivatives. A series of these compounds were studied for their activity against the influenza virus strain A/Puerto Rico/8/34 (H1N1) in a Madin-Darby canine kidney (MDCK) cell culture. mdpi.com Several derivatives demonstrated low toxicity and high antiviral activity, with Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] acs.orgacs.orgnih.govtriazine-5,6-dicarboxylate showing the most potent effect with an IC50 of 4 µg/mL. mdpi.com

| Compound/Analog Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine | Drug-resistant Staphylococcus aureus, Mycobacterium tuberculosis, Bacillus anthracis | Promising antibiotic activity | ijpsr.info |

| 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one | E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalis | Significant antibacterial activity | biointerfaceresearch.com |

| Various 1,2,4-triazine derivatives | C. albicans, F. oxysporum, A. flavus, A. niger, C. neoformans | Screened for in vitro antifungal activity | ijpsr.info |

| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] acs.orgacs.orgnih.govtriazine-5,6-dicarboxylate | Influenza A virus (H1N1) | IC50 = 4 µg/mL | mdpi.com |

Understanding the mechanism of action is crucial for drug development. Studies on a triazine-based amphipathic polymer, TZP4, designed to mimic antimicrobial peptides, have provided insights into how these compounds may function. nih.gov Investigations using membrane depolarization, SYTOX Green uptake, and flow cytometry revealed that the antimicrobial action of TZP4 likely involves an intracellular target rather than direct disruption of the bacterial cell membrane. nih.gov Furthermore, TZP4 demonstrated anti-endotoxic activity by strongly binding to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This binding inhibits the interaction between LPS and host cells, thereby suppressing the inflammatory response. nih.gov

Antineoplastic Activity and Cellular Mechanisms

The 1,2,4-triazine scaffold is a privileged structure in the design of anticancer agents, with many derivatives showing potent activity against various cancer cell lines. researchgate.netnih.govresearchgate.net Their mechanisms of action are often multifaceted, involving the inhibition of cell growth, induction of programmed cell death, and interaction with specific molecular targets crucial for cancer progression. nih.gov

A primary characteristic of potential anticancer agents is their ability to inhibit the rapid and uncontrolled proliferation of cancer cells. Numerous 1,2,4-triazine derivatives have demonstrated significant antiproliferative activity in vitro.

For example, a series of novel 1,2,4-triazine-chalcone hybrids were evaluated against a panel of human cancer cell lines. Compound 9l, in particular, showed potent antiproliferative activity against gastric (MGC-803), colon (HCT-116), prostate (PC-3), esophageal (EC-109), and lung (A549) cancer cells, with IC50 values in the sub-micromolar range. researchgate.net Similarly, xanthone- and acridone-1,2,4-triazine conjugates displayed good in vitro antiproliferative activities against colorectal cancer (HCT116), glioblastoma (A-172), and breast cancer (Hs578T) cell lines. mdpi.com Another study on 1,2,4-triazin-3(2H)-one derivatives, designed as combretastatin (B1194345) A4 analogues, identified compounds 5i and 6i as having significant antiproliferative effects against MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon) cancer cell lines. nih.gov Furthermore, novel 1,2,4-triazine derivatives have shown distinct anticancer effects against the human leukemia cell line K-562. drugbank.com

| Compound/Analog Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 1,2,4-Triazine-chalcone hybrid (9l) | MGC-803 (Gastric) | 0.41 µM | researchgate.net |

| HCT-116 (Colon) | 0.43 µM | ||

| PC-3 (Prostate) | 0.61 µM | ||

| EC-109 (Esophageal) | 0.78 µM | ||

| A549 (Lung) | 0.52 µM | ||

| 1,2,4-Triazin-3(2H)-one derivatives (5i, 6i) | MCF-7, HepG-2, HCT-116 | 8.2 - 18.2 µM | nih.gov |

| Tubulin Polymerization Inhibition | 3.9 - 7.8 µM | ||

| Pyrrolo[2,1-f] acs.orgacs.orgnih.govtriazine analog (9) | EGFR Kinase | 118 nM | acs.org |

| Triazolotriazine (10b) | c-Met Kinase | <11.1 nM | tandfonline.com |

Inducing apoptosis, or programmed cell death, is a key mechanism for many effective anticancer drugs. Several 1,2,4-triazine derivatives have been shown to trigger this process in cancer cells.

Mechanistic studies have revealed that these compounds can arrest the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing. nih.govbohrium.comresearchgate.net For instance, a novel 1,2,4-triazine sulfonamide derivative was shown to induce apoptosis in colon cancer cells (DLD-1 and HT-29) through both intrinsic and extrinsic pathways, which was confirmed by Annexin V binding assays and analysis of caspase-8, -9, and -3/7 activity. nih.gov Similarly, certain 1,2,4-triazinone derivatives induce apoptosis in MCF-7 breast cancer cells by up-regulating p53, increasing the Bax/Bcl-2 ratio, and elevating caspase-3/7 levels. bohrium.com Compound 7e, a xanthone-1,2,4-triazine conjugate, was also shown to activate apoptotic mechanisms in glioblastoma cells. mdpi.com Further research on a 1,2,4-triazine-chalcone hybrid (9l) demonstrated that it induced extrinsic cell apoptosis by up-regulating Death Receptor 5 (DR5). researchgate.net

The targeted nature of modern cancer therapy involves interfering with specific molecules that are critical for tumor growth and survival. 1,2,4-Triazine analogs have been successfully designed to modulate several such targets.

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes and are frequently dysregulated in cancer, making them prime therapeutic targets. nih.gov The pyrrolo[2,1-f] acs.orgacs.orgnih.govtriazine nucleus has been identified as a novel kinase inhibitor template. acs.org Analogs based on this scaffold have shown potent inhibition of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.org Other 1,2,4-triazine derivatives have been developed as potent inhibitors of c-Met kinase, Pyruvate Dehydrogenase Kinases (PDKs), and Aurora kinases, all of which are implicated in various cancers. nih.govtandfonline.comresearchgate.netnih.gov

NF-κB Modulation: The transcription factor NF-κB plays a significant role in cancer by promoting cell survival and proliferation. In cancer cells, NF-κB is often overactivated and has anti-apoptotic properties. nih.gov A pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgacs.orgnih.govtriazine derivative (compound 3b) was found to decrease the number of breast cancer cells with active NF-κB, suggesting that its pro-apoptotic effect is at least partially mediated through the suppression of this pathway. nih.gov

Tubulin Inhibition: Microtubules, which are polymers of tubulin, are essential for cell division. Molecules that interfere with microtubule dynamics are potent anticancer agents. A number of 1,2,4-triazin-3(2H)-one derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site. nih.gov These compounds disrupt microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov The related 1,2,4-triazole (B32235) scaffold has also been used to create potent tubulin polymerization inhibitors, demonstrating the utility of these nitrogen-rich heterocycles in targeting the cytoskeleton. researchgate.netnih.gov

Structure-Activity Relationships for Antineoplastic Potency

The 1,2,4-triazine scaffold is a recognized pharmacophore in the design of anticancer agents. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the triazine ring plays a crucial role in the cytotoxic activity of these compounds. For instance, the nature and position of substituents can significantly influence their ability to inhibit cancer cell proliferation and induce apoptosis. nih.govnih.gov

While specific studies on the antineoplastic potency of 1-(3-Methyl-1,2,4-triazin-5-yl)ethanone are not extensively documented in publicly available literature, research on analogous structures provides valuable insights. For example, the introduction of various aryl and heteroaryl groups at different positions of the 1,2,4-triazine ring has been shown to modulate anticancer activity. researchgate.net The presence of specific functional groups can enhance the interaction of these molecules with biological targets, leading to improved efficacy. nih.gov

| Compound | Substitution Pattern | Observed Anticancer Activity |

|---|---|---|

| Brivanib | Indole-containing pyrrolo[2,1-f] nih.govnih.govnih.govtriazine | Marketed anticancer agent. nih.gov |

| MM131 | 1,2,4-Triazine sulfonamide derivative | Inhibits viability and proliferation of colon cancer cells. nih.gov |

| 5,6-diaryl-1,2,4-triazines with 1,2,3-triazole linker | Aryl groups at positions 5 and 6, triazole linker at position 3 | Potent inhibitory effect against various cancer cell lines. researchgate.net |

Anti-inflammatory and Analgesic Properties

Derivatives of 1,2,4-triazine have been investigated for their anti-inflammatory and analgesic properties. nih.gov The structural modifications of the triazine core can lead to compounds with significant activity in preclinical models of inflammation and pain. SAR studies in this area have often focused on the introduction of substituents that can mimic the structure of known anti-inflammatory drugs or interact with key enzymes and receptors in the inflammatory cascade. researchgate.net

For example, a study on a series of 1,2,4-triazine derivatives revealed that specific substitutions can lead to potent anti-inflammatory and analgesic effects, with some compounds showing dual activity. nih.gov The nature of the substituent at various positions of the triazine ring was found to be a key determinant of their pharmacological profile.

| Compound Series | Key Structural Features | Observed Activity |

|---|---|---|

| N'-arylidene-N'-[5-(4-isobutylphenyl)- nih.govnih.govnih.gov-triazin-3-yl] hydrazines | Hydrazine and arylidene moieties | Pronounced analgesic and anti-inflammatory activities. nih.gov |

| Derivatives of 3-mercapto-5-hydroxyl-6-methyl-1,2,4-triazine | Alkyl halide substitutions | Demonstrated anti-inflammatory activities. researchgate.net |

Receptor Antagonism/Agonism (e.g., Adenosine (B11128) A2A Receptor, GPR84)

The 1,2,4-triazine scaffold has been successfully employed in the development of ligands for various G-protein coupled receptors (GPCRs). Notably, derivatives of this heterocycle have been identified as potent antagonists of the adenosine A2A receptor, which is a target for the treatment of Parkinson's disease. SAR studies have guided the optimization of these compounds to achieve high affinity and selectivity.

Other Reported Biological Activities (e.g., Antihypertensive, Antidiabetic, Herbicidal)

The versatility of the 1,2,4-triazine core extends to a range of other biological activities. Various derivatives have been synthesized and evaluated for their potential as antihypertensive, antidiabetic, and herbicidal agents. jmchemsci.com The specific substitutions on the triazine ring are critical for determining the type and potency of the biological activity. For example, certain 1,2,4-triazine derivatives have shown promise in regulating blood pressure, while others have been explored for their ability to manage blood glucose levels. jmchemsci.com The structural diversity that can be achieved with the 1,2,4-triazine scaffold makes it a valuable platform for the discovery of new bioactive molecules.

Future Research Directions for 1 3 Methyl 1,2,4 Triazin 5 Yl Ethanone and 1,2,4 Triazine Chemistry

Rational Design and De Novo Synthesis of Novel 1,2,4-Triazine (B1199460) Analogs with Enhanced Specificity

The rational design of new 1,2,4-triazine analogs is a cornerstone of future research, aiming to create compounds with improved potency and selectivity for specific biological targets. A primary approach involves extensive structure-activity relationship (SAR) studies. acs.orgnih.govijpsr.info By systematically modifying the substituents on the 1,2,4-triazine core of compounds like 1-(3-Methyl-1,2,4-triazin-5-yl)ethanone, researchers can identify key structural features that govern biological activity. acs.orgijpsr.info For instance, altering the methyl and acetyl groups at the 3 and 5 positions could lead to analogs with significantly different pharmacological profiles.

De novo synthesis will play a crucial role in realizing these rationally designed molecules. The predominant method for synthesizing substituted 1,2,4-triazines is the condensation reaction of a 1,2-dicarbonyl compound with an appropriate acid hydrazide. nih.gov Future efforts will likely focus on developing more efficient and regioselective synthetic pathways to access a wider diversity of analogs, including those with complex substitution patterns that are currently challenging to produce. acs.orgnih.gov This will enable the exploration of a broader chemical space and the fine-tuning of molecular properties to achieve desired biological effects. rsc.orgontosight.ai

Furthermore, the synthesis of fused heterocyclic systems, where the 1,2,4-triazine ring is condensed with other rings like pyrrole (B145914) or imidazole, represents a promising avenue. ijpsr.infobohrium.com These fused systems can lead to more rigid structures that may fit more precisely into the binding sites of biological targets, potentially leading to higher efficacy and specificity. ijpsr.infobohrium.com

Advanced Computational Approaches for Predictive Modeling and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to 1,2,4-triazine research is set to expand significantly. rsc.org Advanced computational methods can accelerate the design and optimization of novel analogs by providing insights into their potential activity and properties before they are synthesized. rsc.orgnih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful technique for understanding the correlation between the three-dimensional structure of a molecule and its biological activity. rsc.orgrsc.orgnih.gov By developing robust 3D-QSAR models for a series of 1,2,4-triazine derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. rsc.orgrsc.orgnih.gov These models can also generate contour maps that highlight regions of the molecule where modifications are likely to increase or decrease activity, guiding the rational design process. rsc.orgnih.gov

Molecular docking and molecular dynamics simulations offer a more detailed view of how 1,2,4-triazine derivatives interact with their biological targets at the atomic level. rsc.orgrsc.orgnih.gov These methods can be used to predict the binding mode of a ligand within the active site of a protein, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and assess the stability of the ligand-protein complex over time. rsc.orgrsc.orgnih.gov This information is invaluable for optimizing the structure of lead compounds to improve their binding affinity and selectivity. rsc.orgnih.gov

The integration of these computational approaches can create a powerful workflow for the discovery of new 1,2,4-triazine-based therapeutics and functional materials. rsc.org

| Computational Technique | Application in 1,2,4-Triazine Research | Potential Outcome |

| 3D-QSAR | Predicting biological activity based on molecular structure. rsc.orgrsc.orgnih.gov | Prioritization of synthetic targets and guidance for structural modification. nih.gov |

| Molecular Docking | Simulating the binding of 1,2,4-triazine derivatives to biological targets. rsc.orgrsc.orgnih.gov | Identification of key binding interactions and prediction of binding affinity. nih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. rsc.orgnih.gov | Assessment of complex stability and conformational changes upon binding. nih.gov |

Exploration of Novel Mechanistic Pathways for Observed Biological Actions

While many 1,2,4-triazine derivatives have demonstrated a wide range of biological activities, the precise molecular mechanisms underlying these effects are often not fully understood. researchgate.net Future research should focus on elucidating these mechanistic pathways to provide a more complete picture of how these compounds exert their biological actions. A deeper understanding of the mechanism of action is critical for the development of safer and more effective therapeutic agents. researchgate.net

One area of investigation is the identification of novel biological targets for 1,2,4-triazine compounds. High-throughput screening and chemoproteomics approaches can be employed to identify proteins that interact directly with these molecules. Once a target is identified, further studies can be conducted to validate the interaction and determine its functional consequences.

For compounds that are known to inhibit specific enzymes, such as kinases or oxidoreductases, future research could explore the downstream signaling pathways that are affected by this inhibition. nih.gov This could reveal previously unknown roles for these enzymes in disease processes and suggest new therapeutic applications for their inhibitors. Additionally, investigating the potential for 1,2,4-triazines to modulate cellular processes such as apoptosis, cell cycle progression, and immune responses could uncover new avenues for therapeutic intervention. researchgate.net

Innovative Applications in Interdisciplinary Fields beyond Current Scope

The unique chemical and electronic properties of the 1,2,4-triazine ring system make it an attractive scaffold for applications beyond the traditional focus on pharmaceuticals. ontosight.ai Future research should explore the potential of 1,2,4-triazine derivatives, including this compound, in a variety of interdisciplinary fields.

In the realm of agricultural chemistry , 1,2,4-triazine derivatives have already shown promise as herbicides, fungicides, and insecticides. rjptonline.org Future work could focus on developing new agrochemicals with improved efficacy, selectivity, and environmental profiles. The rational design principles and computational methods used in drug discovery can be readily applied to the development of next-generation crop protection agents.

Materials science is another area where 1,2,4-triazines could have a significant impact. Their electron-deficient nature makes them suitable for use as building blocks for organic electronic materials. mdpi.com For example, 1,2,4-triazine-based compounds are being investigated for applications in dye-sensitized solar cells (DSSCs), where they can function as efficient electron acceptors. nih.gov Further research in this area could lead to the development of more efficient and cost-effective solar energy technologies. The potential for these compounds in other organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), also warrants exploration.

Furthermore, the ability of 1,2,4-triazines to coordinate with metal ions suggests their potential use in the development of new catalysts, sensors, and coordination polymers . The specific substitution pattern on the triazine ring can be tailored to achieve desired coordination properties and functionalities.

| Field | Potential Application of 1,2,4-Triazines | Research Focus |

| Agricultural Chemistry | Herbicides, fungicides, insecticides. rjptonline.org | Development of more effective and environmentally benign crop protection agents. |

| Materials Science | Organic electronics (e.g., DSSCs). mdpi.comnih.gov | Design of novel materials with tailored electronic and optical properties. nih.gov |

| Catalysis and Sensing | Metal-organic frameworks, sensors for specific analytes. | Synthesis of functional materials based on the coordination properties of 1,2,4-triazines. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(3-Methyl-1,2,4-triazin-5-yl)ethanone to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions (e.g., solvent, temperature, and stoichiometry). For example, refluxing in glacial acetic acid with hydrazine hydrate has been effective for analogous triazine derivatives . Purification via recrystallization (e.g., ethanol/chloroform mixtures) is recommended to isolate the compound from byproducts. Monitoring reaction progress using TLC or HPLC ensures intermediates are minimized. Precedent studies on structurally related ethanones highlight the importance of protecting groups to prevent unwanted side reactions during triazine ring formation .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the methyl-triazine and ethanone moieties. Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution, as seen in dihydroxyphenyl-ethanone derivatives .

- X-ray Crystallography : Using programs like SHELXL (SHELX system) enables precise determination of bond lengths and angles, critical for resolving ambiguities in tautomeric forms of triazines .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight, while fragmentation patterns corroborate functional groups .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

- Methodological Answer : Solubility can be improved using co-solvents (e.g., DMSO-water mixtures) or surfactants. LogP values (e.g., 1.51 for similar ethanones ) guide solvent selection. For hydrophobic compounds, sonication or micellar encapsulation (e.g., with cyclodextrins) enhances bioavailability in aqueous systems. Pre-screening via turbidimetric assays helps identify optimal solubilization strategies.

Advanced Research Questions

Q. What computational strategies are effective in predicting the bioactivity and ADMET properties of this compound?

- Methodological Answer :

- Molecular Docking : Tools like PyRx and Discovery Studio assess binding affinity to target proteins (e.g., antimicrobial enzymes). Docking protocols should include flexible ligand sampling and scoring functions (e.g., AutoDock Vina) .

- ADMET Prediction : SwissADME evaluates Lipinski’s rule compliance and bioavailability. For this compound, zero violations suggest oral bioavailability, but in silico toxicity models (e.g., ProTox-II) should assess hepatotoxicity risks .

- MD Simulations : GROMACS or AMBER simulations validate stability of ligand-protein complexes over nanosecond timescales.

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of this compound?

- Methodological Answer : X-ray diffraction with high-resolution data (<1.0 Å) is critical. SHELXL refinement can model tautomers by analyzing electron density maps for hydrogen atom positions and bond delocalization. For example, in dihydroxyphenyl-ethanones, H NMR alone may misassign substituent positions due to symmetry, necessitating crystallographic validation . Twinning or disordered regions require iterative refinement and validation with R-factor metrics .

Q. What experimental and computational approaches can identify byproducts formed during the synthesis of this compound?

- Methodological Answer :

- GC-MS : Detects volatile byproducts (e.g., acetylated intermediates) via retention index matching .

- HPLC-PDA/HRMS : Non-volatile byproducts are identified using reverse-phase columns and high-resolution mass fragmentation.

- DFT Calculations : Gaussian09 simulations predict reaction pathways and transition states, identifying energetically favorable byproducts (e.g., cyclized derivatives or oxidation products).

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental LogP values for this compound?

- Methodological Answer : Discrepancies arise from solvent effects or ionization states. Experimental LogP (e.g., shake-flask method) should be compared with computational predictions (e.g., XLogP3 or QSPR models). For triazine derivatives, protonation at acidic sites (e.g., triazine N-atoms) may alter partitioning. Adjusting pH during octanol-water partitioning or using potentiometric titration (Sirius T3) clarifies ionization impacts .

Q. What strategies mitigate signal overlap in NMR spectra of triazine-containing ethanones?

- Methodological Answer :

- Low-Temperature NMR : Reduces dynamic exchange effects in tautomeric systems.

- Isotopic Labeling : N or C labeling of the triazine ring simplifies assignments.

- Selective Decoupling : Suppresses coupling between adjacent protons (e.g., methyl and triazine protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.